PAROXETINE MALEATE-D6

Catalog No.
S1791168
CAS No.
1435728-64-5
M.F
C19H14D6FNO3·C4H4O4
M. Wt
451.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PAROXETINE MALEATE-D6

CAS Number

1435728-64-5

Product Name

PAROXETINE MALEATE-D6

Molecular Formula

C19H14D6FNO3·C4H4O4

Molecular Weight

451.5

Applications in Research

Paroxetine Maleate-d6 offers several advantages for scientific research, particularly in studies involving:

  • Pharmacokinetic investigations: Due to the presence of deuterium atoms, Paroxetine Maleate-d6 can be easily distinguished from the endogenous (naturally occurring) Paroxetine in the body. This allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body with greater accuracy.
  • Metabolism studies: By analyzing the breakdown products of Paroxetine Maleate-d6, researchers can gain insights into the metabolic pathways involved and identify potential metabolites. This information is crucial for understanding the drug's overall effects and potential for drug interactions.
  • Mass spectrometry analysis: The distinct mass of Paroxetine Maleate-d6 due to the presence of deuterium atoms makes it ideal for analysis using mass spectrometry techniques. This allows researchers to quantify the drug and its metabolites in biological samples with high sensitivity and selectivity.

Paroxetine maleate-D6 is a deuterated form of paroxetine maleate, a pharmaceutical compound primarily used as an antidepressant. Paroxetine maleate is a maleate salt derived from the reaction of paroxetine, a selective serotonin reuptake inhibitor, with maleic acid. The incorporation of deuterium atoms in paroxetine maleate-D6 enhances its stability and provides unique properties for research applications, particularly in pharmacokinetic studies and metabolic profiling. This compound has the chemical formula C23H24D6FNO7 and is identified by the CAS number 1435728-64-5 .

  • Formation of Paroxetine: The initial step includes the synthesis of paroxetine, which is achieved through the alkylation of 4-fluorobenzyl chloride with 3-(dimethylamino)-1-(4-fluorophenyl)-1-propanol.
  • Maleate Salt Formation: Paroxetine is then reacted with maleic acid to form paroxetine maleate. This reaction typically occurs under acidic conditions to facilitate the formation of the salt.
  • Deuteration Process: The final step involves the introduction of deuterium atoms into the molecule. This can be accomplished through various methods, such as using deuterated solvents or reagents during the synthesis process, ensuring that specific hydrogen atoms are replaced by deuterium .

Paroxetine maleate-D6 exhibits similar biological activity to its non-deuterated counterpart. It functions primarily as a selective serotonin reuptake inhibitor, which means it inhibits the reuptake of serotonin in the brain, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism underlies its efficacy in treating various mood disorders, including:

  • Major Depressive Disorder
  • Generalized Anxiety Disorder
  • Post-Traumatic Stress Disorder
  • Obsessive-Compulsive Disorder

The use of deuterated compounds like paroxetine maleate-D6 allows researchers to study drug metabolism and pharmacokinetics more accurately due to their distinct mass characteristics in analytical techniques such as mass spectrometry .

The synthesis methods for paroxetine maleate-D6 can be summarized as follows:

  • Synthesis of Paroxetine:
    • React starting materials (4-fluorobenzyl chloride and 3-(dimethylamino)-1-(4-fluorophenyl)-1-propanol).
    • Purify the resulting paroxetine through crystallization or chromatography.
  • Preparation of Maleate Salt:
    • Combine purified paroxetine with maleic acid in a suitable solvent.
    • Allow the reaction to proceed under controlled temperature and pH conditions.
  • Incorporation of Deuterium:
    • Utilize deuterated solvents or reagents during the synthesis to selectively replace hydrogen atoms with deuterium.
    • Purify the final product using techniques such as recrystallization or high-performance liquid chromatography .

Paroxetine maleate-D6 has several applications in research and clinical settings:

  • Pharmacokinetic Studies: Its unique isotopic labeling allows for detailed studies on absorption, distribution, metabolism, and excretion of paroxetine in biological systems.
  • Metabolic Profiling: Researchers can track metabolic pathways and identify metabolites using mass spectrometry.
  • Drug Development: It serves as a reference standard for quality control in pharmaceutical formulations involving paroxetine .

Interaction studies involving paroxetine maleate-D6 focus on its effects when combined with other medications or substances. Notably, it may interact with:

  • Other Antidepressants: Assessing potential additive or synergistic effects.
  • Monoamine Oxidase Inhibitors: Evaluating safety profiles when used together.
  • CYP450 Enzyme Inhibitors/Inducers: Understanding how these interactions affect drug metabolism and efficacy.

Such studies are crucial for optimizing treatment regimens and minimizing adverse effects associated with polypharmacy .

Paroxetine maleate-D6 shares similarities with several other compounds used for similar therapeutic purposes. Here are some comparable compounds:

Compound NameTypeMechanismUnique Features
ParoxetineSelective Serotonin Reuptake InhibitorInhibits serotonin reuptakeNon-deuterated form; widely used antidepressant
FluoxetineSelective Serotonin Reuptake InhibitorInhibits serotonin reuptakeFirst SSRI approved; different chemical structure
SertralineSelective Serotonin Reuptake InhibitorInhibits serotonin reuptakeBroader spectrum of action; fewer drug interactions
CitalopramSelective Serotonin Reuptake InhibitorInhibits serotonin reuptakeMore potent at higher doses; fewer side effects

Uniqueness of Paroxetine Maleate-D6:

  • The incorporation of deuterium atoms allows for enhanced tracking in metabolic studies.
  • Its specific isotopic labeling provides advantages in pharmacokinetic research, making it a valuable tool for scientists investigating drug behavior within biological systems.

The concept of deuterium substitution in drug molecules dates to the 1960s, with early studies exploring its effects on metabolic stability. However, systematic efforts to develop deuterated pharmaceuticals gained momentum in the 2000s, driven by advancements in synthetic chemistry and recognition of the kinetic isotope effect (KIE). Key milestones include:

  • 1970s–1980s: Patents for deuterated fluoroalanine derivatives and halothane variants demonstrated reduced metabolic clearance and toxicity.
  • 2000s–2010s: Companies like Auspex Pharmaceuticals pioneered the "deuterium switch" strategy, culminating in the 2017 FDA approval of deutetrabenazine, the first deuterated drug.
  • Present Day: Paroxetine-D6 maleate exemplifies modern applications of deuterium labeling for analytical precision, reflecting broader trends in personalized medicine and biomarker validation.

Significance in Analytical Chemistry and Pharmaceutical Research

Paroxetine-D6 maleate serves as a critical internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows. Its role includes:

ApplicationMechanismOutcome
Quantitative AnalysisCompensates for matrix effects and ion suppression in biological samples.Enables accurate determination of paroxetine concentrations.
Method ValidationValidates assay precision, accuracy, and linearity across calibration ranges.Ensures compliance with regulatory standards (e.g., FDA, EMA).
Metabolic ProfilingDifferentiates endogenous paroxetine from its deuterated analog in in vivo studies.Facilitates pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Classification and Positioning within Stable Isotope-Labeled Reference Materials

Paroxetine-D6 maleate belongs to a specialized category of stable isotope-labeled compounds used as certified reference materials (CRMs). These CRMs are standardized to ensure reproducibility across laboratories. Key characteristics include:

ParameterParoxetine-D6 MaleateComparison to Other CRMs
Isotopic Enrichment>99% deuterium incorporation (D₀/D₆ <1%).Matches IAEA/USGS standards for isotopic purity.
Chemical Purity>98.5% HPLC purity.Comparable to NIST-certified organic standards.
CertificationSupplied with COAs detailing free base content (>72.4%) and water content (<1%).Aligned with ISO/IEC 17025 accreditation.

Molecular Structure and IUPAC Nomenclature

Paroxetine Maleate-D6 represents a deuterated isotopologue of the selective serotonin reuptake inhibitor paroxetine, complexed with maleic acid as a salt form [1]. The compound possesses the complete IUPAC nomenclature: (3S,4R) and (3R,4S)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl-D2]-4-(4-fluorophenyl) piperidine-2,2,6,6-D4 maleate [1] [5]. This systematic nomenclature precisely identifies the stereochemical configuration and deuterium substitution pattern within the molecular framework.

The base structure consists of a piperidine ring system bearing two distinct aromatic substituents: a 4-fluorophenyl group and a benzodioxole moiety connected through an oxymethyl linkage [1] [17]. The deuterium atoms are strategically positioned at six specific locations within the molecule, replacing hydrogen atoms at the piperidine ring positions 2,2,6,6 and at the methylene carbon linking to the benzodioxole oxygen [1] [3].

Structural Comparison with Non-deuterated Paroxetine

The structural architecture of Paroxetine Maleate-D6 maintains identical spatial arrangement and electronic distribution compared to its non-deuterated counterpart, with the critical distinction being the selective hydrogen-to-deuterium substitution [26]. The parent compound paroxetine exhibits the molecular formula C19H20FNO3 with a molecular weight of 329.37 g/mol [18] [19], while the deuterated version incorporates six deuterium atoms strategically placed to enhance metabolic stability.

The deuterium substitution pattern specifically targets metabolically labile positions, particularly the methylenedioxy carbon and specific piperidine ring positions [25] [26]. This selective deuteration preserves the three-dimensional molecular geometry while increasing the bond dissociation energy at critical metabolic sites. The stereochemical configuration remains (3S,4R), maintaining the same spatial orientation of functional groups that determines the compound's biological activity [1] [17].

The benzodioxole ring system, fluorophenyl substituent, and piperidine core structure remain structurally unchanged, ensuring preservation of the pharmacophoric elements essential for serotonin transporter binding [26]. The deuterium incorporation affects only the kinetic properties of bond cleavage during metabolic processes, without altering the fundamental molecular architecture [27].

Physicochemical Characteristics

Molecular Formula and Weight Analysis

Paroxetine Maleate-D6 exhibits the comprehensive molecular formula C19H14D6FNO3·C4H4O4, accounting for both the deuterated paroxetine base and the maleic acid salt component [1] [3]. The calculated molecular weight reaches 451.47 g/mol, representing a significant increase from the non-deuterated maleate salt due to deuterium incorporation [1] [5]. This molecular weight reflects the combined mass contributions of the deuterated active pharmaceutical ingredient (API) and the maleate counterion.

The deuterium substitution contributes approximately 6 atomic mass units to the overall molecular weight compared to the protiated analogue [3]. The exact mass determination yields 451.191345 g/mol, providing precise analytical reference data for mass spectrometric identification [3]. The molecular weight analysis confirms successful deuterium incorporation at all six designated positions within the molecular structure.

ParameterValueReference
Molecular FormulaC19H14D6FNO3·C4H4O4 [1] [3]
Molecular Weight451.47 g/mol [1] [5]
Exact Mass451.191345 g/mol [3]
Deuterium Content6 atoms [1] [3]

Physical State and Appearance

Paroxetine Maleate-D6 manifests as a white to off-white crystalline powder under standard atmospheric conditions [1] [5]. The crystalline morphology indicates organized molecular packing within the solid state, contributing to chemical stability and handling characteristics. The powder form facilitates analytical procedures and provides optimal surface area for dissolution processes during analytical applications.

The physical appearance remains visually indistinguishable from the non-deuterated paroxetine maleate, maintaining similar crystal habit and particle size distribution [1]. The melting point determination yields 142.0 ± 3°C, indicating thermal stability within this temperature range [1] [5]. This melting point characteristic serves as a critical physical constant for compound identification and purity assessment.

Solubility Profile in Various Solvents

The solubility characteristics of Paroxetine Maleate-D6 demonstrate selective dissolution patterns across different solvent systems [14]. Organic solvents exhibit superior dissolving capacity compared to aqueous media, reflecting the lipophilic nature of the paroxetine base structure. Methanol provides excellent solubility, making it the preferred solvent for analytical sample preparation and spectroscopic analysis [12] [13].

Dimethyl sulfoxide achieves solubility concentrations of approximately 20 mg/mL, while ethanol demonstrates similar dissolution capacity at 20 mg/mL [14] [24]. Dimethylformamide exhibits enhanced solubility reaching 33 mg/mL, providing optimal conditions for solution-phase analytical procedures [14]. Aqueous solubility remains limited, with improved dissolution achieved through initial organic solvent dissolution followed by aqueous dilution [14].

SolventSolubility (mg/mL)ApplicationReference
Dimethylformamide33Stock solutions [14]
Dimethyl sulfoxide20General dissolution [14] [24]
Ethanol20Analytical procedures [14] [24]
MethanolHighSpectroscopic analysis [12] [13]
WaterLimitedRequires co-solvents [14]

Spectroscopic Properties

UV-Visible Absorption Characteristics

The ultraviolet-visible spectroscopic profile of Paroxetine Maleate-D6 exhibits characteristic absorption maxima that serve as analytical fingerprints for compound identification [1] [5]. Primary absorption occurs at 202.0 ± 1.0 nm with high molar absorptivity of 45,000 ± 4,000 L·mol⁻¹·cm⁻¹ when measured in methanol solvent [1] [5]. This intense absorption band corresponds to π→π* electronic transitions within the aromatic ring systems.

A secondary absorption maximum appears at 294.0 ± 1.0 nm with moderate intensity of 4,500 ± 500 L·mol⁻¹·cm⁻¹ in methanol [1] [5]. This longer wavelength absorption relates to extended conjugation between the benzodioxole and fluorophenyl chromophores through the piperidine linker system. The spectroscopic parameters remain essentially unchanged from the non-deuterated compound, confirming that deuterium substitution does not significantly alter electronic absorption properties [12].

The UV-visible absorption characteristics enable quantitative analysis through Beer's law relationships, with linear calibration curves established across concentration ranges of 10-60 μg/mL [13]. The spectrophotometric method demonstrates excellent precision with relative standard deviation values below 2% for routine analytical applications [13].

IR Spectral Features

Infrared spectroscopy of Paroxetine Maleate-D6 reveals characteristic vibrational frequencies that confirm structural identity and deuterium incorporation [1] [5]. The infrared spectrum corresponds to the expected molecular structure, with specific band shifts attributable to carbon-deuterium bond stretching and bending modes compared to the protiated analogue [11]. The benzodioxole ring system produces distinctive C-O stretching vibrations, while the fluorophenyl substituent contributes characteristic C-F stretching frequencies.

The piperidine ring exhibits characteristic N-H stretching and C-N vibrations, though these may be influenced by salt formation with maleic acid [11]. The maleate component contributes carboxylic acid O-H stretching and C=O stretching vibrations, confirming successful salt formation [1]. Deuterium substitution results in predictable frequency shifts to lower wavenumbers due to the increased mass of deuterium relative to hydrogen.

The infrared spectral data serves as a primary identification tool, with spectral matching confirming structural correspondence to reference standards [1] [5]. The technique provides rapid qualitative analysis for batch identification and purity assessment in analytical laboratories.

NMR Spectral Analysis of Deuterated Positions

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and deuterium incorporation assessment for Paroxetine Maleate-D6 [1] [5]. The ¹H NMR spectrum demonstrates characteristic signal attenuation or complete absence at positions where deuterium substitution has occurred, confirming successful isotopic replacement [8] [29]. The remaining proton signals maintain expected chemical shift values and coupling patterns consistent with the parent structure.

²H NMR (deuterium NMR) spectroscopy directly detects incorporated deuterium atoms, providing quantitative assessment of isotopic enrichment levels [31]. The deuterated positions at the piperidine ring (2,2,6,6) and the methylene linker (D2) produce characteristic deuterium resonances that confirm positional assignments [1] [3]. Integration ratios between residual proton signals and deuterium signals enable precise determination of isotopic incorporation efficiency.

¹³C NMR spectroscopy reveals isotope-induced chemical shift effects at carbons directly bonded to deuterium atoms [8]. These upfield shifts of carbon resonances provide additional confirmation of deuterium positioning within the molecular framework. The spectral data corresponds to structural expectations, with all carbon environments accounted for in the assigned spectrum [1] [5].

The NMR analytical data serves as the primary method for confirming successful deuteration and assessing isotopic purity of the final product [10] [23]. Quantitative NMR techniques enable determination of deuterium content with high precision for quality control applications.

Isotopic Enrichment Parameters and Deuterium Positioning

The isotopic enrichment profile of Paroxetine Maleate-D6 demonstrates high-efficiency deuterium incorporation with minimal residual protium content [1] [5]. The isotopic enrichment specification indicates D0/D6 ratios of less than 1%, confirming successful replacement of hydrogen atoms at all six designated positions [1]. This high level of deuterium incorporation ensures optimal performance in analytical applications requiring isotopic differentiation.

The deuterium positioning strategy targets metabolically sensitive sites within the paroxetine structure, specifically the piperidine ring positions 2,2,6,6 and the benzodioxole methylene carbon [25] [26]. This selective placement maximizes the kinetic isotope effect on metabolic pathways while preserving pharmacological activity [26] [27]. The positioning rationale derives from metabolic studies identifying these sites as primary locations for cytochrome P450-mediated oxidation.

Precision deuteration techniques ensure regioselective incorporation at predetermined molecular positions [26] [29]. The deuterium content verification employs multiple analytical methods including mass spectrometry, NMR spectroscopy, and isotope ratio analysis to confirm successful labeling [10] [23]. Quality control parameters specify minimum deuterium incorporation levels to ensure analytical reliability.

ParameterSpecificationAnalytical MethodReference
Isotopic Enrichment>99% D incorporationMS/NMR [1] [5]
D0/D6 Ratio<1%Mass spectrometry [1]
Deuterium Positions2,2,6,6-D4, methylene-D2NMR [1] [3]
Residual Protium<1% at labeled sites²H NMR [1] [5]

Purity

95% by HPLC; 98% atom D ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Tag

Paroxetine

Related CAS

64006-44-6 (unlabelled)

Dates

Modify: 2023-08-15

Explore Compound Types